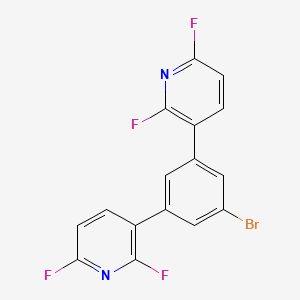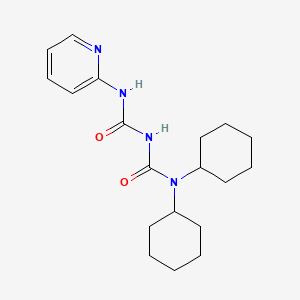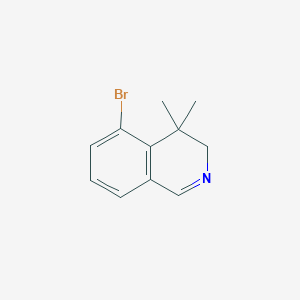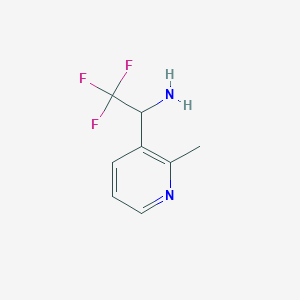![molecular formula C9H14Br3F B12637060 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane CAS No. 920264-94-4](/img/structure/B12637060.png)
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane is a cycloalkane derivative characterized by the presence of bromine and fluorine substituents on a cyclooctane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .
Méthodes De Préparation
The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane typically involves halogenation reactionsThe reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under basic conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or reduced to hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane involves its interaction with molecular targets through its halogen substituents. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic substitution, elimination, and addition reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane can be compared with other halogenated cycloalkanes, such as:
- 1-Bromo-2-chlorocyclooctane
- 1-Bromo-2-fluorocyclooctane
- 1-Chloro-2-[dibromo(fluoro)methyl]cyclooctane
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their reactivity and applications.
Propriétés
Numéro CAS |
920264-94-4 |
|---|---|
Formule moléculaire |
C9H14Br3F |
Poids moléculaire |
380.92 g/mol |
Nom IUPAC |
1-bromo-2-[dibromo(fluoro)methyl]cyclooctane |
InChI |
InChI=1S/C9H14Br3F/c10-8-6-4-2-1-3-5-7(8)9(11,12)13/h7-8H,1-6H2 |
Clé InChI |
NMGTTXCSGJEPHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)C(F)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)








![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)

